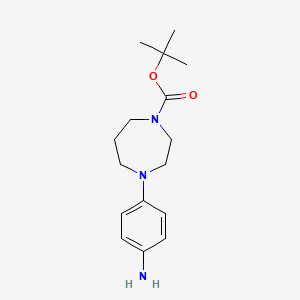
2-(4-methoxyphenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-methoxyphenoxy)phenol” is a chemical compound with the molecular formula C13H12O3 . It is also known by other names such as “2-Hydroxy-2’-methoxy diphenyl ether” and "Phenol, o-(o-methoxyphenoxy)-" .
Synthesis Analysis
The synthesis of “2-(4-methoxyphenoxy)phenol” related compounds has been reported in various studies . For instance, a compound similar to “2-(4-methoxyphenoxy)phenol” was synthesized from vanillin and p-anisidine using a water solvent by the stirrer method . Another study reported the synthesis of a related compound through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .Molecular Structure Analysis
The molecular structure of “2-(4-methoxyphenoxy)phenol” has been analyzed in several studies . The compound has a molecular weight of 216.2326 . The IUPAC Standard InChI of the compound is InChI=1S/C13H12O3/c1-15-12-8-4-5-9-13 (12)16-11-7-3-2-6-10 (11)14/h2-9,14H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-methoxyphenoxy)phenol” include a molecular weight of 216.2326 . The compound is slightly soluble in water and completely soluble in NaOH .Direcciones Futuras
The future directions for “2-(4-methoxyphenoxy)phenol” could involve further exploration of its potential biological activities and applications in various industries, including plastics, adhesives, and coatings . Additionally, innovative synthetic methods could be developed for the preparation of complex m-aryloxy phenols with functional groups .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-(4-methoxyphenoxy)phenol can be achieved through a two-step reaction process. The first step involves the synthesis of 4-methoxyphenol, which is then used as a starting material for the second step, where it is reacted with phenol to form the final product.", "Starting Materials": [ "4-methoxyaniline", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Phenol", "Sulfuric acid (H2SO4)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenol", "a. Dissolve 4-methoxyaniline in a mixture of water and sulfuric acid.", "b. Add sodium nitrite to the mixture and stir for 10 minutes.", "c. Add a solution of sodium hydroxide to the mixture to adjust the pH to 10-11.", "d. Add hydrogen peroxide to the mixture and stir for 30 minutes.", "e. Extract the product with ethyl acetate and wash with sodium bicarbonate solution.", "f. Dry the product with sodium chloride and evaporate the solvent to obtain 4-methoxyphenol.", "", "Step 2: Synthesis of 2-(4-methoxyphenoxy)phenol", "a. Dissolve 4-methoxyphenol and phenol in a mixture of water and sulfuric acid.", "b. Add sodium nitrite to the mixture and stir for 10 minutes.", "c. Add a solution of sodium hydroxide to the mixture to adjust the pH to 10-11.", "d. Heat the mixture to 80-90°C for 2 hours.", "e. Extract the product with ethyl acetate and wash with sodium bicarbonate solution.", "f. Dry the product with sodium chloride and evaporate the solvent to obtain 2-(4-methoxyphenoxy)phenol." ] } | |
Número CAS |
172657-73-7 |
Nombre del producto |
2-(4-methoxyphenoxy)phenol |
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



